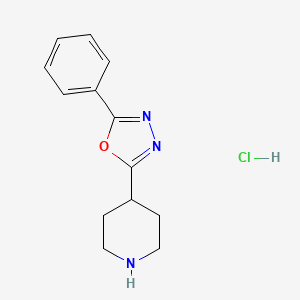

![molecular formula C6H3BrN2S B1511840 5-Bromothieno[2,3-d]pyrimidine CAS No. 1379322-62-9](/img/structure/B1511840.png)

5-Bromothieno[2,3-d]pyrimidine

説明

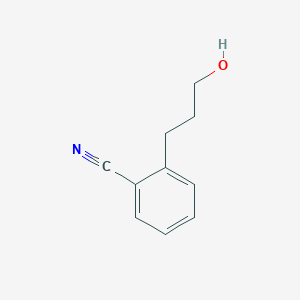

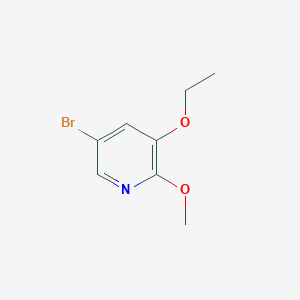

5-Bromothieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C4H3BrN2 . It is a type of pyrimidine, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines, including this compound . For instance, Adepu et al. reported the synthesis of several thieno[2,3-d]pyrimidine derivatives carrying a cyclohexane ring linked to a five- or six-membered heterocyclic scaffold together with a benzylic nitrile .Molecular Structure Analysis

The molecular structure of this compound is characterized by a bromine atom attached to a thieno[2,3-d]pyrimidine core . The average mass of the molecule is 215.070 Da, and the monoisotopic mass is 213.920029 Da .Chemical Reactions Analysis

Pyrimidines, including this compound, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis

This compound has a density of 1.9±0.1 g/cm3, a boiling point of 309.8±22.0 °C at 760 mmHg, and a flash point of 141.2±22.3 °C . It has a molar refractivity of 46.4±0.3 cm3, and a molar volume of 115.7±3.0 cm3 .科学的研究の応用

Biochemical Properties and Biological Specificity

5-Bromothieno[2,3-d]pyrimidine derivatives have been studied for their biochemical and biological properties, with findings suggesting that these compounds can interfere with cellular processes, possess biological specificity, and show selectivity. For instance, BrTu, a synthetic analogue, has demonstrated the ability to enter the mammalian cell nucleotide pool, inhibit mammalian cell growth, and discriminate between virus RNA-dependent and all forms of DNA-dependent RNA synthesis. This specificity makes BrTu a valuable metabolic probe for studying cell-virus relationships (Brdar & Reich, 2008).

Antiviral Activities

5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have exhibited marked antiretroviral activity in cell culture, particularly against human immunodeficiency virus and Moloney murine sarcoma virus. The presence of a 5-halogen substitution significantly enhances the antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, without measurable toxicity (Hocková et al., 2003).

Tracking DNA Synthesis

Halogenated analogues of thymidine, such as 5-bromo-2-deoxyuridine (BrdU), have been widely used to tag newly synthesized DNA, enabling the study of cell proliferation and development. The development of thymidine analogues like EdU, which can be detected more easily and with less impact on cell structure and function, represents a significant advancement in tagging DNA synthesis for various biological studies (Cavanagh et al., 2011).

作用機序

Target of Action

5-Bromothieno[2,3-d]pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Mode of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents, such as this compound, is associated with the inhibition of prostaglandin E2 (PGE2) generated by cyclooxygenase (COX) enzymes . Like other nonsteroidal anti-inflammatory drugs (NSAIDs), pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .

Biochemical Pathways

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Result of Action

The result of the action of this compound is the reduction of inflammation. This is achieved through the inhibition of key inflammatory mediators, leading to a decrease in the inflammatory response .

将来の方向性

Thienopyrimidine derivatives, including 5-Bromothieno[2,3-d]pyrimidine, hold a unique place in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are widely represented in medicinal chemistry . Future research could focus on the development of new pyrimidines as anti-inflammatory agents and the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

特性

IUPAC Name |

5-bromothieno[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2S/c7-5-2-10-6-4(5)1-8-3-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKOMSVMLIYEKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CSC2=NC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735714 | |

| Record name | 5-Bromothieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1379322-62-9 | |

| Record name | 5-Bromothieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1511759.png)

![Methyl 2-chlorobenzo[d]thiazole-7-carboxylate](/img/structure/B1511772.png)

![Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate](/img/structure/B1511788.png)

![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine](/img/structure/B1511815.png)